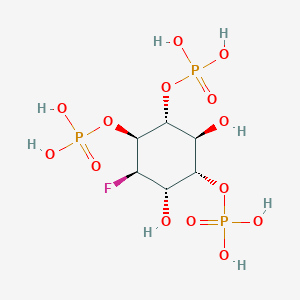

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate (3F-IP3) is a synthetic analogue of inositol 1,4,5-trisphosphate (IP3), which is an important intracellular second messenger that triggers calcium release from the endoplasmic reticulum. 3F-IP3 has a fluorine atom substitution at the 3-position of the inositol ring, which confers unique properties to this molecule. In recent years, 3F-IP3 has emerged as a valuable tool for investigating the role of IP3 signaling in various physiological and pathological processes.

Mecanismo De Acción

Like IP3, 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate acts as a ligand for IP3 receptors, which are calcium channels located on the endoplasmic reticulum membrane. Binding of this compound to IP3 receptors leads to the release of calcium from the endoplasmic reticulum into the cytosol, which triggers downstream signaling pathways.

Biochemical and physiological effects:

Studies have shown that this compound can modulate various cellular processes, including calcium signaling, cell proliferation, and apoptosis. In addition, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. This compound has also been implicated in the regulation of immune function, with studies showing that it can modulate T cell activation and cytokine production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate in lab experiments is its specificity for IP3 receptors, which allows for precise modulation of IP3 signaling. In addition, the fluorine substitution at the 3-position of the inositol ring confers unique properties to this compound, which can be exploited for studying the structure-function relationships of IP3 receptors. However, one limitation of using this compound is its relatively low potency compared to IP3, which can limit its usefulness in certain experimental settings.

Direcciones Futuras

There are many potential future directions for research involving 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate. One area of interest is the development of more potent and selective analogues of this compound, which could be used to further elucidate the role of IP3 signaling in various physiological and pathological processes. Another area of interest is the development of novel therapeutic agents based on this compound, which could have applications in neuroprotection, immunomodulation, and cancer therapy. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify potential off-target effects of this molecule.

Métodos De Síntesis

The synthesis of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate involves several steps, including protection and deprotection of the inositol ring, fluorination at the 3-position, and phosphorylation at the 1-, 4-, and 5-positions. A commonly used method for synthesizing this compound is the Mitsunobu reaction, which involves the reaction of inositol with diethyl fluoromalonate in the presence of triphenylphosphine and azodicarboxylate. The resulting intermediate is then phosphorylated using phosphorus oxychloride and triethylamine to yield this compound.

Aplicaciones Científicas De Investigación

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has been used in a variety of scientific research applications, including investigating the role of IP3 signaling in cellular processes such as calcium signaling, cell proliferation, and apoptosis. This compound has also been used to study the physiological and pathological effects of IP3 signaling in various tissues and organs, including the brain, heart, and immune system.

Propiedades

Número CAS |

144371-38-0 |

|---|---|

Fórmula molecular |

C6H14FO14P3 |

Peso molecular |

422.09 g/mol |

Nombre IUPAC |

[(1S,2R,3S,4S,5S,6R)-2-fluoro-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14FO14P3/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4-,5-,6-/m1/s1 |

Clave InChI |

GCYJOKLPSZNRDA-UOTPTPDRSA-N |

SMILES isomérico |

[C@@H]1([C@@H]([C@@H]([C@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O |

Otros números CAS |

144371-38-0 |

Sinónimos |

3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate 3-deoxy-3-fluoro-Ins(1,4,5)P3 3-deoxy-3-fluoroinositol 1,4,5-trisphosphate 3-F-InsP3 Ins(1,4,5)P(3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)

![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)

![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)